(Z)-3-(1,3-diphenylpyrazol-4-yl)-1-piperidin-1-ylprop-2-en-1-one
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Overview
Description
(Z)-3-(1,3-diphenylpyrazol-4-yl)-1-piperidin-1-ylprop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(1,3-diphenylpyrazol-4-yl)-1-piperidin-1-ylprop-2-en-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.
Substitution with Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the cyclization of a suitable precursor, such as 1,5-diaminopentane, under basic conditions.
Coupling Reaction: The final step involves the coupling of the pyrazole and piperidine rings through a condensation reaction with an appropriate aldehyde or ketone, under basic or acidic conditions, to form the this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a saturated ketone.
Substitution: The phenyl groups on the pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Saturated ketones.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory or anticancer agent.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Potential applications in the development of pharmaceuticals and agrochemicals.
- Used in material science for the synthesis of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-3-(1,3-diphenylpyrazol-4-yl)-1-piperidin-1-ylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing the inflammatory response.
Comparison with Similar Compounds
(Z)-3-(1,3-diphenylpyrazol-4-yl)-1-morpholin-1-ylprop-2-en-1-one: Similar structure but with a morpholine ring instead of a piperidine ring.
(Z)-3-(1,3-diphenylpyrazol-4-yl)-1-pyrrolidin-1-ylprop-2-en-1-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness:
- The presence of the piperidine ring in (Z)-3-(1,3-diphenylpyrazol-4-yl)-1-piperidin-1-ylprop-2-en-1-one may confer unique biological activities and pharmacokinetic properties compared to its analogs.
- The specific substitution pattern on the pyrazole ring can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(Z)-3-(1,3-diphenylpyrazol-4-yl)-1-piperidin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-22(25-16-8-3-9-17-25)15-14-20-18-26(21-12-6-2-7-13-21)24-23(20)19-10-4-1-5-11-19/h1-2,4-7,10-15,18H,3,8-9,16-17H2/b15-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPHBPYAEXUPON-PFONDFGASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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